molecular formula C11H19ClN2O3 B2913216 (R)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate CAS No. 1353998-17-0

(R)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate

Cat. No.: B2913216
CAS No.: 1353998-17-0
M. Wt: 262.73
InChI Key: YNQPVKUFUAKAJC-MRVPVSSYSA-N
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Description

®-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butyl group, a chloroacetamido group, and a pyrrolidine ring

Scientific Research Applications

®-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

    Introduction of the Chloroacetamido Group: The chloroacetamido group is introduced through a nucleophilic substitution reaction, where a chloroacetyl chloride reacts with an amine group on the pyrrolidine ring.

    Addition of the tert-Butyl Group: The tert-butyl group is added using tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the tert-butyl ester.

Industrial Production Methods

Industrial production of ®-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chloroacetamido group, converting it into different amine derivatives.

    Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidized pyrrolidine derivatives.

    Reduction: Amine derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(2-bromoacetamido)pyrrolidine-1-carboxylate: Similar structure but with a bromoacetamido group instead of a chloroacetamido group.

    tert-Butyl 3-(2-iodoacetamido)pyrrolidine-1-carboxylate: Contains an iodoacetamido group.

    tert-Butyl 3-(2-fluoroacetamido)pyrrolidine-1-carboxylate: Contains a fluoroacetamido group.

Uniqueness

®-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate is unique due to the presence of the chloroacetamido group, which imparts specific reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.

Properties

IUPAC Name

tert-butyl (3R)-3-[(2-chloroacetyl)amino]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O3/c1-11(2,3)17-10(16)14-5-4-8(7-14)13-9(15)6-12/h8H,4-7H2,1-3H3,(H,13,15)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQPVKUFUAKAJC-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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